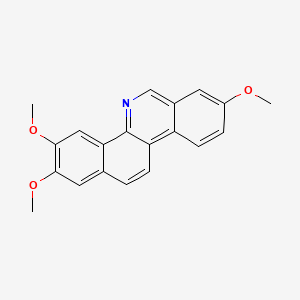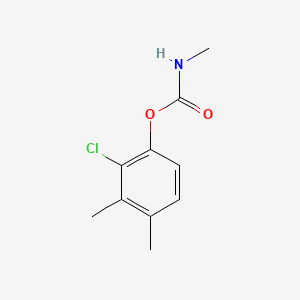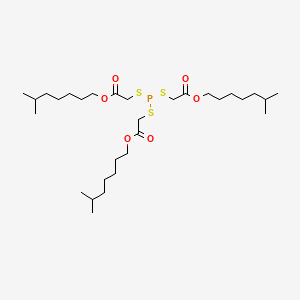
Acetic acid, 2,2',2''-(phosphinidynetris(thio))tris-, triisooctyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2,2’,2’'-(phosphinidynetris(thio))tris-, triisooctyl ester (CAS Number: 51032-53-2) is a complex organic compound with the following chemical formula:
C30H57O6PS3
. It belongs to the class of phosphorus-containing compounds and is commonly used as a plasticizer in various applications .Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of this compound involves the reaction of acetic acid with a phosphorus-containing thiol compound. The specific synthetic routes may vary, but the general approach includes esterification of acetic acid with the phosphinidynetris(thio) compound.
Reaction Conditions:: The reaction typically occurs under mild conditions, with temperature and pressure suitable for esterification reactions. Catalysts or reagents may be employed to facilitate the ester bond formation.
Industrial Production:: Industrial production methods involve large-scale synthesis using optimized conditions. detailed proprietary information about industrial processes may not be readily available.
Analyse Des Réactions Chimiques
Reactivity::
Ester Hydrolysis: Under acidic or basic conditions, the ester linkage can undergo hydrolysis to yield acetic acid and the corresponding alcohol.
Oxidation and Reduction: The compound may participate in oxidation or reduction reactions, depending on the reaction conditions.
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions.
Hydrochloric Acid (HCl): Used for ester hydrolysis.
Sodium Hydroxide (NaOH): Also used for ester hydrolysis.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Major Products:: The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
Polymer Industry: As a plasticizer, it enhances the flexibility and durability of polymers.
Biomedical Applications: Research explores its potential in drug delivery systems due to its unique properties.
Materials Science: Investigated for modifying material properties in coatings and films.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular membranes, enzymes, or receptors. Further studies are needed to elucidate the precise molecular targets and pathways.
Comparaison Avec Des Composés Similaires
. These compounds may share similar chemical properties but differ in substituents and applications.
Propriétés
Numéro CAS |
69452-87-5 |
|---|---|
Formule moléculaire |
C30H57O6PS3 |
Poids moléculaire |
640.9 g/mol |
Nom IUPAC |
6-methylheptyl 2-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]phosphanylsulfanylacetate |
InChI |
InChI=1S/C30H57O6PS3/c1-25(2)16-10-7-13-19-34-28(31)22-38-37(39-23-29(32)35-20-14-8-11-17-26(3)4)40-24-30(33)36-21-15-9-12-18-27(5)6/h25-27H,7-24H2,1-6H3 |
Clé InChI |
IPCXGXNFLOWUBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCOC(=O)CSP(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


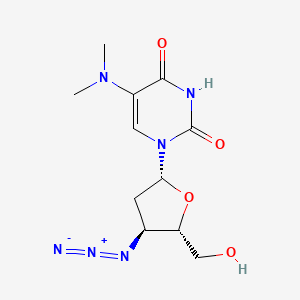
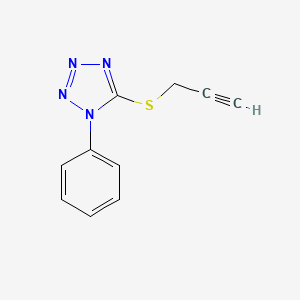


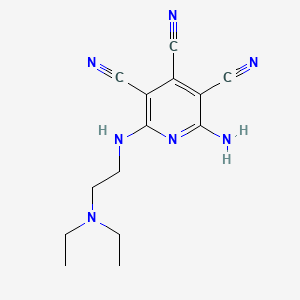
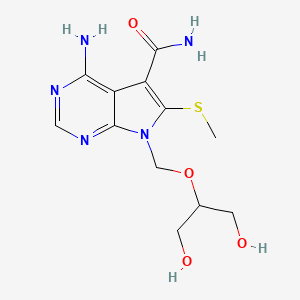
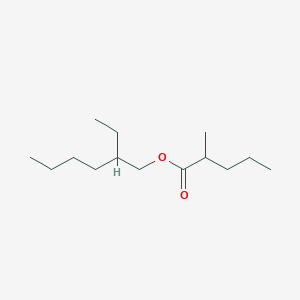
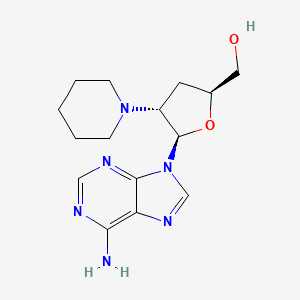

![Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12806213.png)

